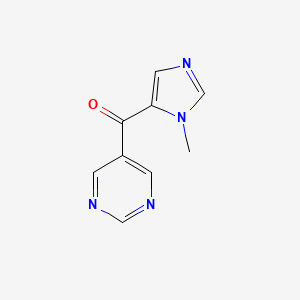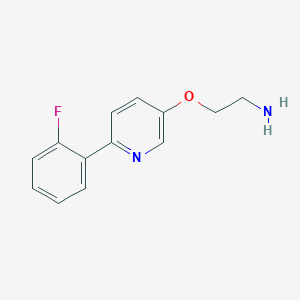
1H-Indazole-3-carbonylazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-carbonylazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
One common method includes the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonylazide . This method is favored for its simplicity and efficiency.
Industrial production methods for 1H-Indazole-3-carbonylazide are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
1H-Indazole-3-carbonylazide undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions to form amides or esters, respectively.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents used in these reactions include sodium azide, thionyl chloride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indazoles and triazoles.
Scientific Research Applications
1H-Indazole-3-carbonylazide has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carbonylazide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparison with Similar Compounds
1H-Indazole-3-carbonylazide can be compared to other indazole derivatives and azide-containing compounds. Similar compounds include:
1H-Indazole-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of this compound.
1H-Indazole-3-carboxamide: Contains an amide group instead of an azide, offering different reactivity and applications.
1H-Indazole-3-carbonitrile: Features a nitrile group, which can be further transformed into various functional groups.
The uniqueness of this compound lies in its azide functionality, which provides a versatile handle for further chemical modifications and applications in diverse fields.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and functional group make it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
Properties
Molecular Formula |
C8H5N5O |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1H-indazole-3-carbonyl azide |
InChI |
InChI=1S/C8H5N5O/c9-13-12-8(14)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11) |
InChI Key |
LCOTUJIVYPYXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(3-hydroxy-2-pyridinyl)sulfanyl]acetate](/img/structure/B8628177.png)



![(5-Chloro-3-methyl-benzo[b]thiophen-2-ylmethyl)methylamine](/img/structure/B8628201.png)
![7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one](/img/structure/B8628215.png)


![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)





